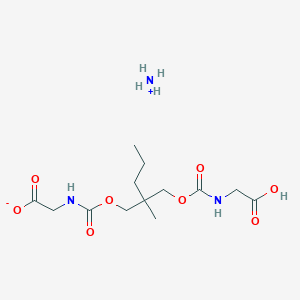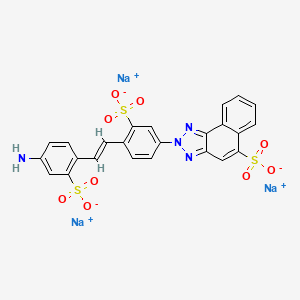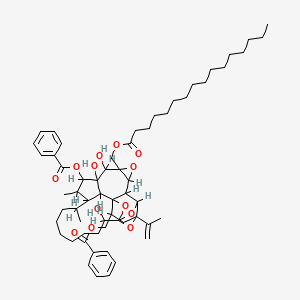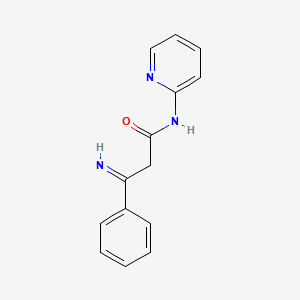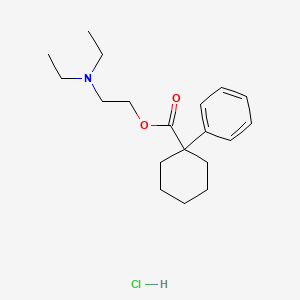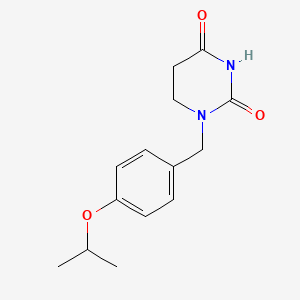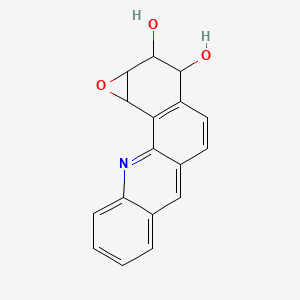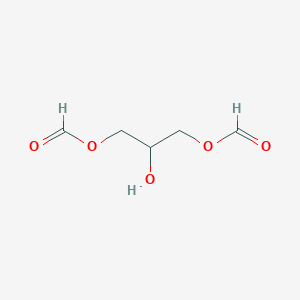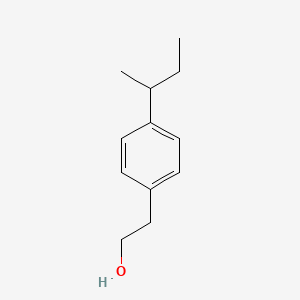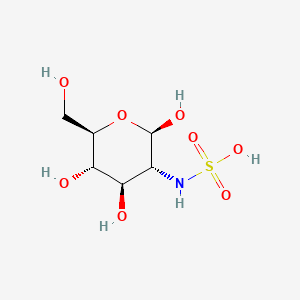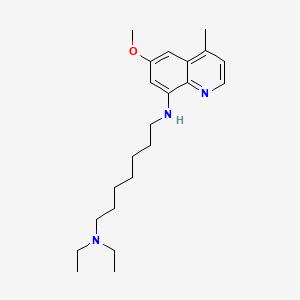
N-(4-Fluoro-2-((5-fluoro-2-(methylamino)phenyl)dithio)phenyl)-N-methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Fluoro-2-((5-fluoro-2-(methylamino)phenyl)dithio)phenyl)-N-methylamine is a complex organic compound characterized by the presence of fluorine atoms, a methylamino group, and a dithio linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluoro-2-((5-fluoro-2-(methylamino)phenyl)dithio)phenyl)-N-methylamine typically involves a multi-step process. One common method includes the following steps:
Formation of the Dithio Linkage: This step involves the reaction of 5-fluoro-2-(methylamino)phenyl with a suitable sulfur donor to form the dithio linkage.
Introduction of Fluorine Atoms: Fluorination reactions are carried out using reagents such as N-fluoropyridinium salts.
Methylation: The final step involves the methylation of the amine group using methylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Fluoro-2-((5-fluoro-2-(methylamino)phenyl)dithio)phenyl)-N-methylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the fluorine-substituted positions.
Aplicaciones Científicas De Investigación
N-(4-Fluoro-2-((5-fluoro-2-(methylamino)phenyl)dithio)phenyl)-N-methylamine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential use in drug development, particularly for its biological activity and pharmacological effects.
Materials Science: It is used in the synthesis of advanced materials with unique properties, such as high stability and reactivity.
Biological Research: The compound’s interactions with biological systems are explored to understand its mechanism of action and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-(4-Fluoro-2-((5-fluoro-2-(methylamino)phenyl)dithio)phenyl)-N-methylamine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The dithio linkage plays a crucial role in its reactivity and stability, influencing its overall activity in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide
- 5-Bromo-4-fluoro-2-methylaniline
Uniqueness
N-(4-Fluoro-2-((5-fluoro-2-(methylamino)phenyl)dithio)phenyl)-N-methylamine is unique due to its specific combination of fluorine atoms, methylamino group, and dithio linkage. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
63755-13-5 |
|---|---|
Fórmula molecular |
C14H14F2N2S2 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
4-fluoro-2-[[5-fluoro-2-(methylamino)phenyl]disulfanyl]-N-methylaniline |
InChI |
InChI=1S/C14H14F2N2S2/c1-17-11-5-3-9(15)7-13(11)19-20-14-8-10(16)4-6-12(14)18-2/h3-8,17-18H,1-2H3 |
Clave InChI |
MBGXLTQUIOPMFJ-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C=C(C=C1)F)SSC2=C(C=CC(=C2)F)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


